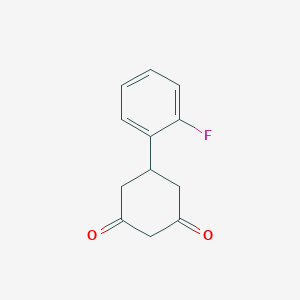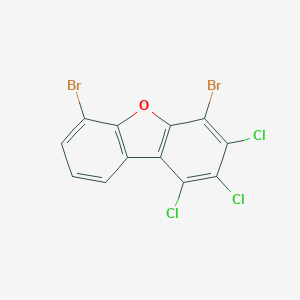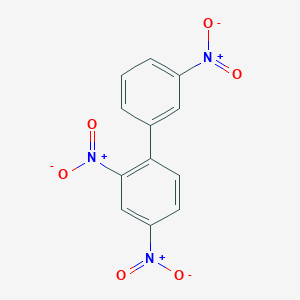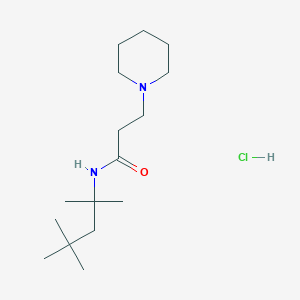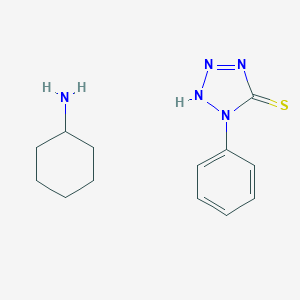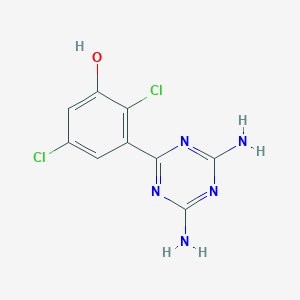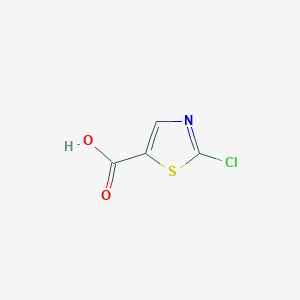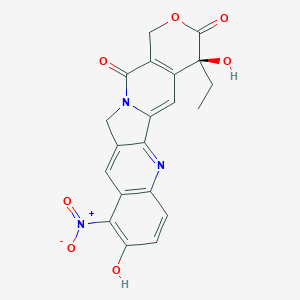
(2-Acetyloxypyridin-4-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetyloxypyridin-4-yl) acetate, also known as APAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized through a specific method that involves the use of certain reagents.
Mécanisme D'action
The mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (2-Acetyloxypyridin-4-yl) acetate has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been shown to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects.
Effets Biochimiques Et Physiologiques
(2-Acetyloxypyridin-4-yl) acetate has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have shown that (2-Acetyloxypyridin-4-yl) acetate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been found to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects. In vivo studies have shown that (2-Acetyloxypyridin-4-yl) acetate can reduce inflammation and tissue damage in animal models of various diseases, including arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments has several advantages, including its high yield and purity, as well as its potent anti-inflammatory and antioxidant properties. However, there are also some limitations to the use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments. For example, (2-Acetyloxypyridin-4-yl) acetate is relatively unstable and can decompose under certain conditions, which may affect the accuracy of experimental results. Additionally, the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (2-Acetyloxypyridin-4-yl) acetate. One direction is the development of new drugs based on the structure of (2-Acetyloxypyridin-4-yl) acetate, which may have improved pharmacological properties and fewer side effects. Another direction is the investigation of the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate, which may provide insight into its potential therapeutic applications. Additionally, the use of (2-Acetyloxypyridin-4-yl) acetate in material science may lead to the development of new materials with unique properties. Finally, the use of (2-Acetyloxypyridin-4-yl) acetate in combination with other compounds may enhance its therapeutic effects and reduce its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of (2-Acetyloxypyridin-4-yl) acetate involves the reaction of 2-acetylpyridine with acetic anhydride and a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through a series of steps, including crystallization and recrystallization. The yield of (2-Acetyloxypyridin-4-yl) acetate obtained through this method is typically high, making it a reliable and efficient way to synthesize this compound.
Applications De Recherche Scientifique
(2-Acetyloxypyridin-4-yl) acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (2-Acetyloxypyridin-4-yl) acetate has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In drug discovery, (2-Acetyloxypyridin-4-yl) acetate has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, (2-Acetyloxypyridin-4-yl) acetate has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
103815-02-7 |
|---|---|
Nom du produit |
(2-Acetyloxypyridin-4-yl) acetate |
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
(2-acetyloxypyridin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-9(5-8)14-7(2)12/h3-5H,1-2H3 |
Clé InChI |
OVVIHYVSFRKRDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
Synonymes |
2,4-Pyridinediol,diacetate(ester)(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



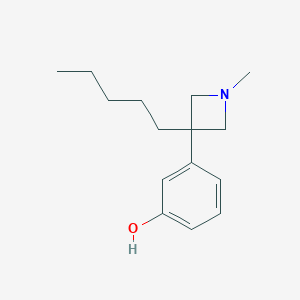
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
